4-[2-({4-[(4-nitrophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate
Overview
Description
4-[2-({4-[(4-nitrophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl benzoate is a useful research compound. Its molecular formula is C25H20N2O8 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.12196560 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Azo Polymers for Reversible Optical Storage
Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) was synthesized and copolymerized with azobenzene derivatives to create amorphous polymers. These polymers exhibit photoinduced birefringence, which can be photoerased, making them suitable for reversible optical storage applications. The cooperative motion between the azo and BEM groups enhances the birefringence, showcasing a novel example of cooperative motion in amorphous polymers (Meng et al., 1996).
Anti-inflammatory and Analgesic Activities
Nitric oxide donating groups with a structure closely related to the query compound were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant potential, with specific derivatives exhibiting potent anti-inflammatory and analgesic activities, highlighting their relevance in medicinal chemistry and drug design (Chandak et al., 2012).
Nitric-Oxide-Releasing Aspirin Prodrugs
Derivatives of acetylsalicylic acid (ASA), known as aspirin, were synthesized to release nitric oxide (NO) in addition to ASA. These prodrugs exhibit improved water solubility and reduced gastrotoxicity, making them potential candidates for clinical applications with enhanced anti-inflammatory activities (Rolando et al., 2013).
Polyamide Synthesis and Block Copolymerization
Research on phenyl 4-aminobenzoate derivatives has led to the synthesis of well-defined polyamides and block copolymers with low polydispersity. These materials are important in the development of high-performance polymers with specific structural and functional properties, useful in various technological applications (Yokozawa et al., 2002).
Nitric Oxide and Hydrogen Sulfide-Releasing Pharmaceuticals
Hybrids of aspirin, designed to release both nitric oxide (NO) and hydrogen sulfide (H2S), have been synthesized. These compounds, termed NOSH-aspirin, show potent anti-inflammatory properties and cell growth inhibitory effects on various cancer cell lines, representing a new class of anti-inflammatory pharmaceuticals with potential anticancer activities (Kodela et al., 2012).
Properties
IUPAC Name |
[4-[2-[4-(4-nitroanilino)-4-oxobutanoyl]oxyacetyl]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8/c28-22(17-6-12-21(13-7-17)35-25(31)18-4-2-1-3-5-18)16-34-24(30)15-14-23(29)26-19-8-10-20(11-9-19)27(32)33/h1-13H,14-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUXZJANELESLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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